molecular formula C20H24N2O4S2 B11130631 2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]-N-[3-(methylsulfanyl)phenyl]acetamide

2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B11130631
M. Wt: 420.5 g/mol
InChI Key: WTVLOYRCOLQOBF-UHFFFAOYSA-N
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Description

2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a phenoxyacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps. One common route includes the formation of the pyrrolidinylsulfonyl phenyl intermediate, followed by the introduction of the phenoxyacetamide moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting sulfonyl to sulfide.

    Substitution: The phenoxy and acetamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide-containing compounds.

Scientific Research Applications

2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.

    Sulfonyl-containing compounds: Molecules like sulfonamides and sulfones.

    Phenoxyacetamide derivatives: Compounds with similar phenoxy and acetamide structures.

Uniqueness

2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H24N2O4S2

Molecular Weight

420.5 g/mol

IUPAC Name

2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C20H24N2O4S2/c1-15-12-18(28(24,25)22-10-3-4-11-22)8-9-19(15)26-14-20(23)21-16-6-5-7-17(13-16)27-2/h5-9,12-13H,3-4,10-11,14H2,1-2H3,(H,21,23)

InChI Key

WTVLOYRCOLQOBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)NC3=CC(=CC=C3)SC

Origin of Product

United States

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